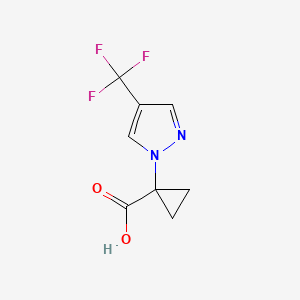

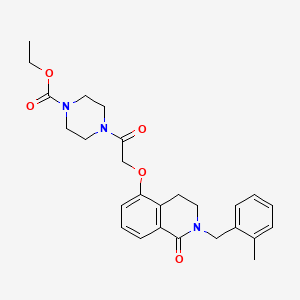

OC(=O)C1(CC1)n1cc(cn1)C(F)(F)F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

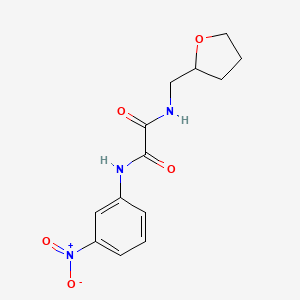

OC(=O)C1(CC1)n1cc(cn1)C(F)(F)F is a chemical compound that belongs to the class of heterocyclic compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In

科学的研究の応用

Environmental Chemistry and Climate Impact

Organic carbon (OC) plays a significant role in atmospheric aerosol composition, affecting air quality, atmospheric chemistry, and climate forcing. Research by Laskin et al. (2015) reviews the environmental chemistry of light-absorbing aerosol OC and its impact on radiative forcing, highlighting the importance of understanding OC's climate-related properties and its effects on the atmospheric environment Laskin, J. Laskin, & S. Nizkorodov, 2015.

Photocatalysis for Energy Conversion

Jiang et al. (2018) developed a self-supported oxygen-doped carbon nitride aerogel (OCNA) that exhibits enhanced charge separation efficiency, longer carrier lifetime, and improved hydrogen evolution rate due to oxygen doping. This study demonstrates OCNA's potential in solar-to-chemical energy conversion, showcasing an innovative approach to sustainable energy solutions Jiang et al., 2018.

Surface Modification for Catalysis

Xu et al. (2015) explored the effect of different oxygen-containing groups (OCGs) on carbon nanotubes (CNTs) for catalytic applications. Their study illustrates how OCGs influence the catalytic performance, particularly in the selective hydrogenation of phenol, indicating the potential for tailored surface chemistry in catalyst design Xu et al., 2015.

特性

IUPAC Name |

1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-12-13(4-5)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQRXGPAAJWCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=C(C=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

OC(=O)C1(CC1)n1cc(cn1)C(F)(F)F | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

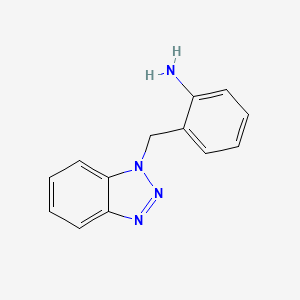

![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)

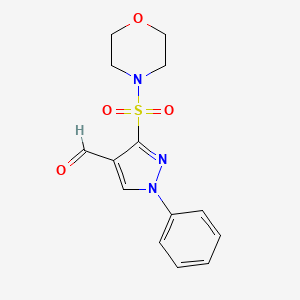

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)

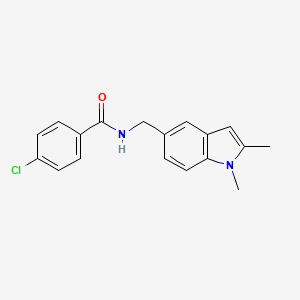

![2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581055.png)